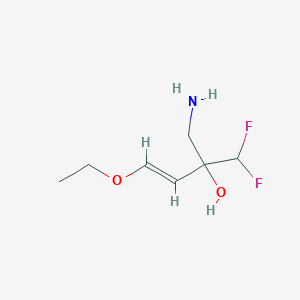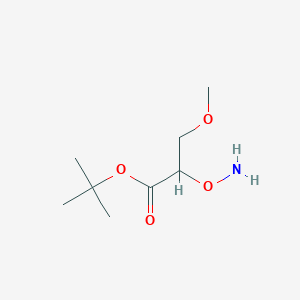![molecular formula C6H13NO3S3 B13186365 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- CAS No. 68901-20-2](/img/structure/B13186365.png)
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- is a chemical compound with the molecular formula C6H14NO3S3. It is commonly used in various industrial applications, particularly in electroplating and as a chemical intermediate .
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- typically involves the reaction of dimethylamine with carbon disulfide to form dimethyl dithiocarbamate. This intermediate is then reacted with 3-chloropropanesulfonic acid to yield the final product . The reaction conditions generally include the use of a solvent such as water or ethanol and may require heating to facilitate the reaction.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is utilized in biochemical assays and as a stabilizer for certain enzymes.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- involves its interaction with various molecular targets. In electroplating, it acts as a brightener, enhancing the appearance and properties of metal coatings. This is achieved through its ability to complex with metal ions and facilitate their deposition on the substrate .
In biochemical applications, it can stabilize enzymes by interacting with their active sites, thereby enhancing their activity and stability .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- is unique in its ability to act as both a brightener and a stabilizer. Similar compounds include:
Sodium 3-[(dimethylamino)thioxomethyl]thio]propanesulphonate: Used in similar electroplating applications but may have different solubility and stability properties.
Dimethyl dithiocarbamate derivatives: These compounds share similar chemical properties but may differ in their specific applications and reactivity.
The uniqueness of 1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]- lies in its versatility and effectiveness in various industrial and scientific applications .
Properties
CAS No. |
68901-20-2 |
|---|---|
Molecular Formula |
C6H13NO3S3 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
3-(dimethylcarbamothioylsulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO3S3/c1-7(2)6(11)12-4-3-5-13(8,9)10/h3-5H2,1-2H3,(H,8,9,10) |
InChI Key |
WRBSVISDQAINGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)
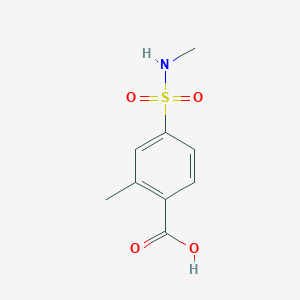
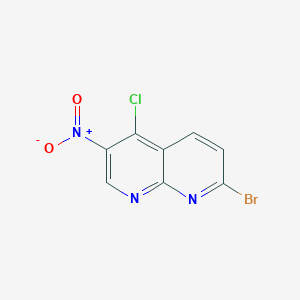
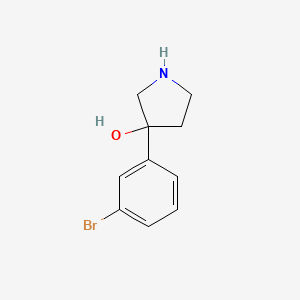
![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
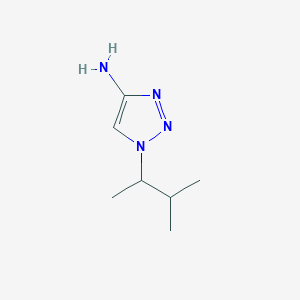
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)



